molecular formula C₁₁H₁₄O₇ B1146435 D-Glucuronal 3,4-Diacetate Methyl Ester CAS No. 34296-99-6

D-Glucuronal 3,4-Diacetate Methyl Ester

Cat. No. B1146435
CAS RN: 34296-99-6
M. Wt: 258.22
InChI Key:
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Description

Synthesis Analysis

The synthesis of glucuronic acid esters, including D-Glucuronal 3,4-Diacetate Methyl Ester, can be catalyzed by Lewis-acidic polyoxometalates under microwave irradiation, offering a rapid and eco-friendly method for producing these compounds. This method allows for the modulation of catalytic activities and the production of esterified compounds with high regioselectivity and chemoselectivity, favoring esterified over glycosylated products (Bosco et al., 2010).

Scientific Research Applications

Xylan Derivatives and Applications

Xylan derivatives, specifically through chemical modifications such as esterification, have shown significant promise in creating biopolymers with specific properties. The study by Petzold-Welcke et al. (2014) highlights the synthesis of novel xylan esters via chemical modification, leading to the development of biopolymers with potential applications ranging from drug delivery to antimicrobial agents. This research underscores the versatility of chemically modified polysaccharides in creating materials with tailored properties for various scientific applications (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).

Role of Esterases in Drug Metabolism

The metabolism of therapeutic drugs involves the hydrolysis of ester, amide, and thioester bonds, primarily facilitated by esterases. Fukami and Yokoi (2012) reviewed the significant role of various esterases in drug metabolism, indicating how these enzymes contribute to the activation or detoxification of drugs. This review suggests that understanding the activity of specific esterases, including those acting on esterified compounds like "D-Glucuronal 3,4-Diacetate Methyl Ester," is crucial for predicting drug metabolism and therapeutic outcomes (Fukami, T., & Yokoi, T., 2012).

Biological Activities of Derivatized D-Glucans

Chemical modifications, such as esterification of D-glucans, enhance their biological activities, including anticoagulation and antioxidation. Kagimura et al. (2015) discussed how derivatization processes, such as sulfonylation and acetylation, improve the solubility and biological activity of D-glucans. This review highlights the potential of chemically modified glucans in biomedical applications, suggesting that similar chemical modification strategies could be applied to other compounds, like "D-Glucuronal 3,4-Diacetate Methyl Ester," to explore their biological and therapeutic potential (Kagimura, F. Y., da Cunha, M. A. A., Barbosa, A. M., Dekker, R. F., & Malfatti, C. R. M., 2015).

properties

IUPAC Name

[(2S,3R,4R,5R)-4-acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O8/c1-5(13)9(17)11(19-7(3)15)10(8(16)4-12)18-6(2)14/h4,8-11,16-17H,1-3H3/t8-,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGCKUDUZYWDTL-LMLFDSFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C(C(C=O)O)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](C=O)O)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucuronal 3,4-Diacetate Methyl Ester

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